An In-depth Technical Guide to 2-(4-Fluorophenyl)-2-phenylacetonitrile
An In-depth Technical Guide to 2-(4-Fluorophenyl)-2-phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorophenyl)-2-phenylacetonitrile is a fluorinated aromatic compound of significant interest in contemporary chemical research and pharmaceutical development. The strategic incorporation of a fluorine atom onto the phenyl ring imparts unique physicochemical properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This guide provides a comprehensive overview of 2-(4-Fluorophenyl)-2-phenylacetonitrile, encompassing its fundamental properties, synthesis methodologies, and its emerging role as a versatile building block in the design of novel therapeutic agents.
Core Properties and Identification
CAS Number: 719-82-4[1]
Molecular Formula: C₁₄H₁₀FN[1]
Molecular Weight: 211.23 g/mol
Physicochemical Data
| Property | Value | Source |
| Melting Point | 39-41 °C | |
| Boiling Point | 192 °C (at 25 Torr) | |
| Appearance | White to off-white crystalline solid | N/A |
| Solubility | Soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Insoluble in water. | N/A |
Synthesis Methodologies
The synthesis of 2-(4-Fluorophenyl)-2-phenylacetonitrile can be achieved through various synthetic routes. A prominent and efficient method is the Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, followed by reduction.
Knoevenagel Condensation and Subsequent Reduction
This two-step process involves the initial reaction of 4-fluorobenzaldehyde with phenylacetonitrile, catalyzed by a base, to form an intermediate, (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile. This intermediate is then reduced to the target compound.
Experimental Protocol: Knoevenagel Condensation
-
Reactants: 4-Fluorobenzaldehyde and Phenylacetonitrile
-
Catalyst: A weak base such as piperidine or a solid base like anhydrous potassium carbonate.
-
Solvent: Ethanol is commonly used.
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-fluorobenzaldehyde and 1.0 equivalent of phenylacetonitrile in ethanol.
-
To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature, which may cause the product, (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile, to precipitate.
-
Isolate the solid product by filtration, wash with cold ethanol, and dry.[2]
Diagram of Knoevenagel Condensation Workflow
Caption: Workflow for the Knoevenagel Condensation.
The subsequent reduction of the double bond in (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile to yield 2-(4-Fluorophenyl)-2-phenylacetonitrile can be achieved using standard reducing agents such as sodium borohydride in an appropriate solvent.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 2-(4-Fluorophenyl)-2-phenylacetonitrile.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the phenyl and 4-fluorophenyl rings, as well as a singlet for the methine proton adjacent to the nitrile group.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the quaternary carbon of the nitrile group and the carbons of the aromatic rings.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the region of 2260-2240 cm⁻¹.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings.
-
Aromatic C=C Stretch: Absorptions in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic rings.
-
C-F Stretch: A strong absorption band, typically in the 1250-1000 cm⁻¹ range, indicates the presence of the carbon-fluorine bond.
Applications in Drug Development
The unique structural features of 2-(4-Fluorophenyl)-2-phenylacetonitrile make it a valuable scaffold in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the electronic properties of the molecule, potentially improving its binding affinity to biological targets.[3]
Precursor for Anticancer Agents
Derivatives of 2-(4-Fluorophenyl)-2-phenylacetonitrile have shown promise as potential anticancer agents. For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including prostate and breast cancer.[4] The fluorophenyl moiety is believed to enhance the lipophilicity of these compounds, which may facilitate their interaction with biological membranes and intracellular targets.[3][4]
Diagram of Potential Application in Cancer Therapy
Caption: Role in Anticancer Drug Discovery.
Enzyme Inhibition
The structural framework of 2-(4-Fluorophenyl)-2-phenylacetonitrile is also being explored for the development of enzyme inhibitors. The specific arrangement of the aromatic rings and the nitrile group can be tailored to fit into the active sites of various enzymes implicated in disease pathways. For example, derivatives of similar fluorinated phenyl compounds are being investigated as inhibitors of kinases and other enzymes involved in cell signaling and proliferation. The electron-withdrawing nature of the fluorine atom can influence the acidity of nearby protons and the overall electronic distribution of the molecule, which can be critical for its interaction with biological targets.
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling 2-(4-Fluorophenyl)-2-phenylacetonitrile.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Fire Safety: Keep away from open flames and high temperatures. Use appropriate fire extinguishing media in case of a fire.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
2-(4-Fluorophenyl)-2-phenylacetonitrile is a compound with significant potential, bridging the gap between fundamental organic synthesis and applied medicinal chemistry. Its well-defined properties, accessible synthetic routes, and the advantageous presence of a fluorine atom make it an attractive starting point for the development of novel molecules with therapeutic applications. As research continues to uncover the full potential of fluorinated compounds in drug discovery, the importance of versatile building blocks like 2-(4-Fluorophenyl)-2-phenylacetonitrile is set to grow.
References
-
Supplementary Information for "Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water". Available at: [Link]
-
PubChem. 2-(4-Fluorophenyl)-2-phenylacetonitrile. Available at: [Link]
-
One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. Available at: [Link]
-
A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Available at: [Link]
-
Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses Procedure. Available at: [Link]
-
Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Available at: [Link]
-
Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]
-
Synthetic strategies to 2‐phenylacetonitrile. ResearchGate. Available at: [Link]
-
2-(4-fluorophenyl)-2-phenylacetonitrile - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC - NIH. Available at: [Link]
-
phenyl acetonitrile, 140-29-4. The Good Scents Company. Available at: [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available at: [Link]
-
2-Phenylacetonitrile. mVOC 4.0. Available at: [Link]
-
Phenylacetonitrile. PubChem - NIH. Available at: [Link]
-
Utilizing mechanistic organic chemistry training to study drug metabolism in preclinical drug discovery/development. ResearchGate. Available at: [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]
-
Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. PubMed. Available at: [Link]
-
Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 1: A new class of uncoupler of oxidative phosphorylation. PubMed. Available at: [Link]
-
Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. PubMed. Available at: [Link]
-
Lecture 16: Understanding FTIR Spectrum. YouTube. Available at: [Link]
Sources
- 1. 2-(4-Fluorophenyl)-2-phenylacetonitrile | C14H10FN | CID 229820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
